2-Phenylethyl phenyl ether

Lignin Model Compound Catalytic Decomposition Aromatics Production

2-Phenylethyl phenyl ether (CAS 40515-89-7), also known as phenethyl phenyl ether (PPE) or 1-phenoxy-2-phenylethane, is an aromatic ether with the molecular formula C₁₄H₁₄O and a molecular weight of 198.26 g/mol. It is a colorless to pale yellow liquid with a density of 1.039 g/mL and a boiling point of 319°C (atmospheric) or 165°C at 14 mmHg.

Molecular Formula C14H14O
Molecular Weight 198.26 g/mol
CAS No. 40515-89-7
Cat. No. B1220976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylethyl phenyl ether
CAS40515-89-7
Synonyms2-phenethyl phenyl ether
Molecular FormulaC14H14O
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOC2=CC=CC=C2
InChIInChI=1S/C14H14O/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10H,11-12H2
InChIKeyJKSGBCQEHZWHHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylethyl Phenyl Ether (CAS 40515-89-7) Procurement & Baseline Characteristics


2-Phenylethyl phenyl ether (CAS 40515-89-7), also known as phenethyl phenyl ether (PPE) or 1-phenoxy-2-phenylethane, is an aromatic ether with the molecular formula C₁₄H₁₄O and a molecular weight of 198.26 g/mol [1]. It is a colorless to pale yellow liquid with a density of 1.039 g/mL and a boiling point of 319°C (atmospheric) or 165°C at 14 mmHg . This compound serves as the simplest structural model for the dominant β-O-4 linkage in lignin, a heterogeneous biomass polymer, and is extensively utilized in mechanistic studies of lignin pyrolysis, hydrogenolysis, and catalytic upgrading to aromatic chemicals [2][3].

Why Generic 2-Phenylethyl Phenyl Ether Substitution Fails: The Structural Specificity Imperative


2-Phenylethyl phenyl ether (PPE) is not a commodity ether fungible with its structural analogs. Its specific molecular architecture—a two-carbon ethyl bridge linking two phenyl rings—dictates unique reactivity profiles in oxidation, hydrogenolysis, and pyrolysis that are not shared by benzyl phenyl ether (BPE, α-O-4 model) or diphenyl ether (DPE, 4-O-5 model). For instance, PPE's β-O-4 linkage exhibits distinct product distributions and kinetic parameters in thermochemical conversion [1][2]. Furthermore, its etheric C–O bond cleavage behavior under catalytic hydrogenolysis differs markedly from DPE, influencing the yield of aromatics versus phenolics [3]. Consequently, substitution with a closely related ether without quantitative justification will compromise experimental reproducibility and process economics.

Quantitative Comparative Evidence: 2-Phenylethyl Phenyl Ether vs. In-Class Analogs


Catalytic Decomposition Selectivity: PPE vs. BPE Aromatic Product Profiles

Under identical catalytic conditions (Pd/Cs₂.₅H₀.₅PW₁₂O₄₀, 350°C, 1 h), phenethyl phenyl ether (PPE) yields a distinct aromatic product slate—ethylbenzene, benzene, and toluene—in addition to phenol, whereas benzyl phenyl ether (BPE) produces exclusively phenol, benzene, and toluene. The total yield of main aromatic products from PPE is also higher (data extrapolated from conversion trends) [1].

Lignin Model Compound Catalytic Decomposition Aromatics Production

Hydrogenolysis Aromatic Yield Advantage: PPE Over DPE Under Lignin-First Conditions

Under lignin-first hydrogenolysis conditions (Ru/C, 210°C, 3 h, 2-propanol), phenethyl phenyl ether (PPE) exhibits a significantly higher yield of aromatic compounds compared to diphenyl ether (DPE). While DPE achieves 95% conversion, PPE (and BPE) are reported to give 'high yield in aromatics' and a 'lower tendency to undergo hydrolysis', attributed to steric hindrance effects that suppress undesired reductive hydrolysis [1].

Reductive Catalytic Fractionation Hydrogenolysis Aromatic Yield

Pyrolysis Product Selectivity: PPE vs. α-Hydroxy PPE Substituent Effects

Computational modeling reveals that the α-hydroxy substituent in α-hydroxy PPE significantly alters pyrolysis product distributions relative to PPE. The α-hydroxy group affects both energetic and entropic contributions to hydrogen abstraction rate constants, leading to different product selectivities [1]. Additionally, at 618 K, approximately 15% of β-radical conversion for both PPE and α-hydroxy PPE proceeds via a carbon-carbon phenyl shift pathway, a mechanistic nuance first identified for these β-O-4 models [2].

Pyrolysis Mechanism Product Selectivity Lignin Thermochemistry

Mild-Condition C–O Bond Cleavage: PPE vs. DPE Under Transfer Hydrogenolysis

In transfer hydrogenolysis over bimetallic Pd/Ni catalysts, diphenyl ether (DPE) requires more severe conditions (240°C, 90 min) to achieve near-complete conversion, whereas phenethyl phenyl ether (PPE) and benzyl phenyl ether (BPE) undergo C–O bond cleavage at milder reaction conditions [1]. This difference is attributed to the higher bond dissociation energy of the 4-O-5 linkage in DPE compared to the β-O-4 linkage in PPE.

Transfer Hydrogenolysis Bimetallic Catalysis Reaction Severity

Oxidative Reaction Pathway Differentiation: PPE vs. BPE Under One-Electron Oxidation

Under one-electron oxidation conditions (Ce(IV) ammonium nitrate in AcOH, or electrochemical oxidation), phenethyl phenyl ether (PPE) undergoes exclusive substitution at the phenoxy ring, whereas benzyl phenyl ether (BPE) yields benzaldehyde accompanied by acetoxylation products [1]. This divergent reactivity stems from the difference in side-chain length (ethyl vs. methyl), which alters the stability and fragmentation pathways of the intermediate radical cations.

Electron Transfer Oxidation Mechanism Radical Cation Fate

Optimal Research & Industrial Application Scenarios for 2-Phenylethyl Phenyl Ether (PPE) Based on Comparative Evidence


Lignin β-O-4 Linkage Mechanistic Studies: Pyrolysis, Hydrogenolysis, and Oxidation

PPE is the definitive model compound for investigating the thermochemical conversion of the β-O-4 linkage, the most abundant interunit bond in lignin. Its use is mandated when the research objective requires a substituent-free baseline to isolate the intrinsic reactivity of the β-O-4 core. Comparative data confirm that PPE yields distinct product slates (e.g., ethylbenzene in catalytic decomposition [1]) and exhibits different oxidation pathways (exclusive phenoxy ring substitution [2]) relative to BPE and α-hydroxy PPE. Furthermore, its milder C–O bond cleavage requirements compared to DPE [3] make it the preferred model for developing energy-efficient catalytic depolymerization processes.

Catalyst Benchmarking for Reductive Catalytic Fractionation (RCF) of Lignin

In RCF (lignin-first biorefinery) catalyst development, PPE serves as a critical performance benchmark. Studies show that PPE yields higher aromatic monomer outputs and exhibits lower susceptibility to undesired reductive hydrolysis than DPE under identical conditions [4]. Consequently, catalyst systems that demonstrate high activity and selectivity for PPE C–O bond cleavage are more likely to translate to effective lignin depolymerization than those optimized for DPE. Procurement of high-purity PPE (≥98% by GC-MS ) is essential for reproducible kinetic measurements and catalyst comparisons.

Computational Chemistry Validation: DFT and Kinetic Modeling of Lignin Pyrolysis

PPE is the reference structure for validating density functional theory (DFT) and transition state theory (TST) models of lignin pyrolysis. The agreement between computed product selectivities for PPE and experimental data [5] establishes its utility as a computational benchmark. The discovery that ~15% of β-radical conversion at 618 K proceeds via a carbon-carbon phenyl shift pathway [6] was made using PPE as the base model. Researchers should use PPE as the minimal structural unit to calibrate computational methods before introducing substituent complexity.

Radical Cation and Electron Transfer Studies in Aromatic Ethers

For physical organic chemistry investigations of electron transfer processes, PPE offers a well-defined system where the fate of the radical cation is predictable and distinct from shorter-chain analogs. The exclusive phenoxy ring substitution observed upon one-electron oxidation of PPE, in contrast to the side-chain cleavage seen with BPE [2], provides a clear experimental signature for studying substituent and medium effects on radical cation reactivity. Procurement from suppliers offering verified purity by NMR and GC-MS (e.g., Adamas, ≥98% ) ensures that trace impurities do not confound mechanistic interpretations.

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